6-Methoxy-2-piperidin-3-yl-1H-benzimidazole: A Comprehensive Technical Guide on Structure, Synthesis, and Medicinal Chemistry Applications
6-Methoxy-2-piperidin-3-yl-1H-benzimidazole: A Comprehensive Technical Guide on Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, the fusion of privileged scaffolds often yields chemical entities with exceptional polypharmacological potential. 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole (CAS: 933738-39-7) represents a highly versatile building block that integrates the hydrogen-bonding capacity of a benzimidazole core with the conformational flexibility and basicity of a piperidine ring[1].
Benzimidazole-piperidine derivatives have been extensively documented for their broad-spectrum biological activities, including potent analgesic, anti-inflammatory, antihistamine, and anticancer properties[2]. By serving as a structural mimic for purines and manipulating critical receptor pockets via its 6-methoxy substitution, this compound is a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs) and probing complex biological pathways[3].
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical properties of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole is critical for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic reactions. The table below summarizes its core quantitative data.
| Property | Value | Scientific Implication |
| IUPAC Name | 6-Methoxy-2-(piperidin-3-yl)-1H-benzimidazole | Denotes the specific regiochemistry crucial for target binding. |
| CAS Number | 933738-39-7 | Unique identifier for procurement and regulatory tracking[4]. |
| Molecular Formula | C13H17N3O | Indicates a low molecular weight suitable for fragment-based drug design. |
| Molecular Weight | 231.3 g/mol | Well within Lipinski’s Rule of 5 (MW < 500 Da), ensuring favorable oral bioavailability[1]. |
| H-Bond Donors | 2 (Benzimidazole NH, Piperidine NH) | Facilitates critical interactions with target protein backbone carbonyls. |
| H-Bond Acceptors | 3 (N, N, O) | Enables interaction with target protein side-chain amines or hydroxyls. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding, leading to higher affinity. |
Pharmacophore Mapping & Structural Logic
The architectural design of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole is not arbitrary; it is a masterclass in rational pharmacophore assembly.
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The Benzimidazole Core: Acting as a bioisostere for purine and indole rings, this core engages in robust
stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within target binding sites[2]. -
The Piperidine-3-yl Ring: The secondary amine in the piperidine ring is protonated at physiological pH (pH 7.4). This basic center is strictly required for forming salt bridges with acidic residues (such as Aspartate or Glutamate) commonly found in the orthosteric sites of G-Protein Coupled Receptors (GPCRs)[5].
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The 6-Methoxy Substitution: The methoxy group serves a dual purpose. Electronically, it acts as an electron-donating group (EDG), which modulates the pKa and tautomeric equilibrium of the benzimidazole NH. Sterically, it projects into lipophilic sub-pockets, increasing the overall binding entropy and target selectivity[3].
Caption: Pharmacophore mapping of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole to biological targets.
Synthetic Methodology: A Self-Validating Protocol
To ensure high yield and prevent unwanted side reactions, the synthesis of this compound requires careful protecting group strategies. The following protocol utilizes a modified Phillips condensation approach.
Rationale & Causality
Directly condensing nipecotic acid (piperidine-3-carboxylic acid) with 4-methoxybenzene-1,2-diamine often leads to oligomerization due to the unprotected secondary amine on the piperidine ring. By utilizing N-Boc-nipecotic acid , we temporarily mask the amine. In the final step, Trifluoroacetic acid (TFA) acts synergistically to catalyze the dehydration/ring-closure of the benzimidazole and cleave the Boc protecting group in a single pot.
Step-by-Step Synthesis Workflow
Step 1: Amide Coupling
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Dissolve 1.0 eq of N-Boc-nipecotic acid and 1.1 eq of 4-methoxybenzene-1,2-diamine in anhydrous DMF.
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Add 1.2 eq of HATU (coupling agent) and 3.0 eq of DIPEA (base).
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Stir at room temperature for 12 hours under a nitrogen atmosphere.
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Validation: Perform TLC (DCM:MeOH 9:1). The disappearance of the starting materials confirms the formation of the acyclic amide intermediate.
Step 2: Cyclization and Deprotection
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Extract the intermediate into ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.
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Dissolve the crude intermediate in a 1:1 mixture of DCM and TFA.
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Heat the mixture to 70°C for 4 hours. The acidic environment drives the condensation (loss of H2O) to form the benzimidazole ring while simultaneously removing the Boc group.
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Validation: Monitor via LC-MS. The reaction is complete when the mass spectrum shows a dominant peak at m/z 232.1[M+H]+ .
Step 3: Isolation and Purification
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Concentrate the reaction mixture to remove excess TFA.
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Neutralize with saturated aqueous NaHCO3 until pH ~8 to free-base the piperidine amine.
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Extract with EtOAc, concentrate, and purify via preparative HPLC to yield the pure 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole.
Caption: Step-by-step synthetic workflow for 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole.
In Vitro Screening: Radioligand Binding Assay Protocol
Because benzimidazole-piperidine derivatives frequently target GPCRs (such as histamine or opioid receptors)[5], establishing a robust in vitro binding assay is essential for evaluating synthesized analogs.
Rationale & Causality
In this protocol, we utilize a competitive radioligand binding assay. The use of GF/B glass microfiber filters pre-soaked in 0.5% Polyethylenimine (PEI) is a critical mechanistic step: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of positively charged radioligands to the filter itself, thereby improving the signal-to-noise ratio.
Assay Methodology
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Membrane Preparation: Resuspend target-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Incubation: In a 96-well plate, combine 50 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]-labeled standard ligand, and 100 µL of membrane suspension.
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Equilibration: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
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Filtration: Rapidly filter the reaction mixture through PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold buffer to halt the binding kinetics and wash away unbound radioligand.
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Quantification: Add scintillation cocktail to the dried filters and read the radioactivity (CPM) using a microplate scintillation counter.
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Self-Validation & Data Analysis:
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Calculate the
using non-linear regression (GraphPad Prism). -
Quality Control: Calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.5 validates that the assay is statistically robust and the data is trustworthy.
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Conclusion
6-Methoxy-2-piperidin-3-yl-1H-benzimidazole is a structurally optimized scaffold that bridges the gap between synthetic feasibility and potent biological activity. By understanding the specific causality behind its structural components—from the electron-donating methoxy group to the salt-bridge-forming piperidine ring—medicinal chemists can leverage this intermediate to design next-generation therapeutics targeting complex receptor networks.
References
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PubChem. "6-Methoxy-2-piperidin-3-yl-1H-benzimidazole | C13H17N3O | CID 46736070". National Institutes of Health (NIH). Available at:[Link]
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MDPI. "Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions". Molecules. Available at:[Link]
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ResearchGate. "Investigating the Antidepressant-like Effects of some Benzimidazolepiperidine Derivatives by In-Vivo Experimental Methods". Letters in Drug Design & Discovery. Available at:[Link]
Sources
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